molecular formula C9H6FNO2 B176663 Methyl 2-cyano-4-fluorobenzoate CAS No. 127510-96-7

Methyl 2-cyano-4-fluorobenzoate

Cat. No.: B176663
CAS No.: 127510-96-7
M. Wt: 179.15 g/mol
InChI Key: BCYCPVRVZPDHEC-UHFFFAOYSA-N
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Description

Methyl 2-cyano-4-fluorobenzoate is an organic compound with the molecular formula C9H6FNO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a cyano group, and the hydrogen atom at the fourth position is replaced by a fluorine atom. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-cyano-4-fluorobenzoate can be synthesized through several methods. One common method involves the esterification of 2-cyano-4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-4-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used under basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the cyano group.

    Hydrolysis: Acidic or basic conditions can be employed for the hydrolysis of the ester group.

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.

    Reduction: The reduction of the cyano group yields 4-fluoro-2-aminobenzoate.

    Hydrolysis: Hydrolysis of the ester group results in 2-cyano-4-fluorobenzoic acid and methanol.

Scientific Research Applications

Methyl 2-cyano-4-fluorobenzoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-cyano-4-fluorobenzoate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyano group can form hydrogen bonds or participate in nucleophilic reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

  • Methyl 2-cyano-3-fluorobenzoate
  • Methyl 2-cyano-5-fluorobenzoate
  • Methyl 2-cyano-6-fluorobenzoate

Comparison: Methyl 2-cyano-4-fluorobenzoate is unique due to the specific positioning of the cyano and fluorine groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its isomers, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-cyano-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYCPVRVZPDHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433727
Record name METHYL 2-CYANO-4-FLUOROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127510-96-7
Record name Benzoic acid, 2-cyano-4-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127510-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 2-CYANO-4-FLUOROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer was purged with nitrogen and charged with methyl 2-chloro-4-fluorobenzoate (10.0 g, 53.0 mmol), cupper (I) cyanide (5.22 g, 58.3 mmol) and 2-methylpyrrolidinone (30 mL). After heating at 195° C. for 1.5 h, the reaction mixture was cooled to room temperature and poured into water (600 mL). The resulting suspension was filtered, and the filter cake was washed with water (100 mL). To the solid obtained was then added a solution of sodium cyanide (3.00 g, 61.2 mmol) in water (110 mL), and the reaction mixture was stirred at room temperature for 50 min. After this time, ethyl acetate (500 mL) was added, and the layers were separated. The aqueous phase was extracted with ethyl acetate (2×10 mL), and the organic extracts were combined, dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by flash chromatography to afford 106a in 73% yield (6.99 g) as a white solid: mp 92-93° C.; 1H NMR (500 MHz, CDCl3) δ 8.18 (dd, 1H, J=9.0, 5.5 Hz), 7.50 (dd, 1H, J=8.0, 2.5 Hz), 7.38 (m, 1H), 4.01 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
[Compound]
Name
2-methylpyrrolidinone
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Yield
73%

Synthesis routes and methods II

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer was purged with nitrogen and charged with methyl 2-chloro-4-fluorobenzoate (10.0 g, 53.0 mmol), copper (I) cyanide (5.22 g, 58.3 mmol) and 2-methylpyrrolidinone (30 mL). After heating at 195° C. for 1.5 h, the reaction mixture was cooled to room temperature and poured into water (600 mL). The resulting suspension was filtered, and the filter cake was washed with water (100 mL). To the solid obtained was then added a solution of sodium cyanide (3.00 g, 61.2 mmol) in water (110 mL), and the reaction mixture was stirred at room temperature for 50 min. After this time, ethyl acetate (500 mL) was added, and the layers were separated. The aqueous phase was extracted with ethyl acetate (2×10 mL), and the organic extracts were combined, dried over sodium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by flash chromatography to afford 123a in 73% yield (6.99 g) as a white solid: mp 92-93° C.; 1H NMR (500 MHz, CDCl3) δ 8.18 (dd, 1H, J=9.0, 5.5 Hz), 7.50 (dd, 1H, J=8.0, 2.5 Hz), 7.38 (m, 1H), 4.01 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
5.22 g
Type
reactant
Reaction Step One
[Compound]
Name
2-methylpyrrolidinone
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
110 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Yield
73%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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